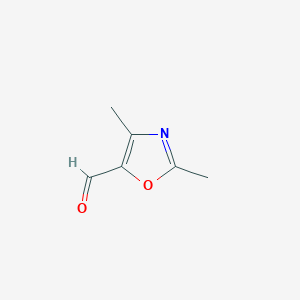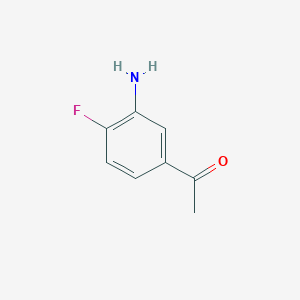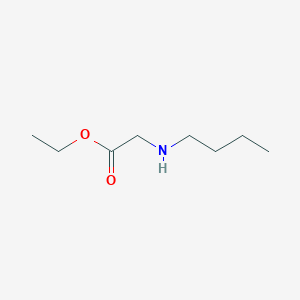![molecular formula C6H7N3 B1278472 6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン CAS No. 53493-80-4](/img/structure/B1278472.png)
6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン
概要
説明
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (6,7-DHP) is a heterocyclic organic compound that has been extensively studied for its potential applications in a variety of scientific research fields. It is a five-membered ring structure containing two nitrogen atoms, one oxygen atom, and two carbon atoms. 6,7-DHP is a versatile molecule that has been used in synthesis of various compounds, as well as in applications such as drug discovery and drug delivery.
科学的研究の応用
ATR阻害剤
6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン誘導体は、アテローム性動脈硬化症およびRad3関連(ATR)阻害剤の新規クラスとして発見されています . ATRキナーゼは、DNA損傷応答(DDR)における主要な調節タンパク質であり、複製ストレス(RS)を感知する役割を果たし、がん治療の潜在的な標的として考えられています .
抗腫瘍活性
インビトロ研究では、特定の6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン誘導体が良好な抗腫瘍活性を示すことが示されています . これらの誘導体は、ATRとその下流シグナルタンパク質のリン酸化レベルを大幅に低下させることができます .
生物活性
6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジンを含むピロロピラジン誘導体は、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、キナーゼ阻害など、さまざまな生物活性を示してきました .
創薬研究
6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジンの構造は、創薬研究の魅力的な足場です . これは、ピロール環とピラジン環を含む窒素含有複素環化合物です .
合成方法
サイクリゼーション、環付加、環状付加、直接C-Hアリール化、その他の方法を含む、ピロロピラジン誘導体のさまざまな合成経路が研究で説明されています . これらの方法を使用して、6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジンを合成することができます。
作用機序
- The primary targets of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not clearly recognized. However, related pyrrolopyrazine derivatives have exhibited various activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibition .
Target of Action
Researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
Safety and Hazards
将来の方向性
The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors suggests promising future directions for this compound . Compound 5g, for instance, exhibits an IC50 value of 0.007 μM against ATR kinase and displays good anti-tumor activity in vitro . This indicates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its derivatives could be promising compounds for further investigation .
生化学分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine acts as an inhibitor . This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can prevent the activation of downstream signaling pathways that lead to cell death . This inhibition can result in altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its binding interactions with biomolecules. Specifically, it binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and subsequent necroptotic signaling. Additionally, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine maintains its inhibitory activity against RIPK1 over extended periods, suggesting good stability
Dosage Effects in Animal Models
The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIOQTYZWAAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449623 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53493-80-4 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines and how are they synthesized?
A1: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines consist of a pyrimidine ring fused to a pyrrolidine ring. A key intermediate in their synthesis is often a 1-aryl-4-cyano-3-pyrrolidinone or a related 3-amino-3-pyrroline derivative. [, , ] These intermediates can be further modified to introduce various substituents at different positions of the molecule. For instance, researchers have synthesized derivatives with aryl substituents at the 6-position, as well as 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives. [, ]
Q2: How does the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives influence their biological activity?
A2: Research suggests that modifications to the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, introducing specific chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group at the 6-position enhanced antiparasitic activity against Plasmodium berghei and Plasmodium gallinaceum compared to the unsubstituted parent compound. [] This highlights the importance of SAR studies in optimizing the structure of these compounds for specific therapeutic applications.
Q3: What are the potential applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in drug discovery?
A3: Studies have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potential antifolates, which are compounds that inhibit the enzyme dihydrofolate reductase (DHFR). [] DHFR is crucial for folate metabolism and, consequently, for DNA synthesis. Inhibiting DHFR can disrupt cell growth and proliferation, making antifolates valuable in targeting rapidly dividing cells like those found in parasites causing diseases like malaria. Furthermore, recent research has explored 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potential ATR inhibitors. [, ] ATR kinase is a key regulator of the DNA damage response pathway, making it an attractive target for cancer therapy. These studies highlight the versatility of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and its potential to yield compounds with diverse biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)




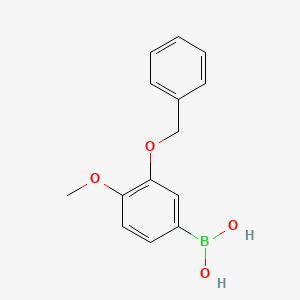

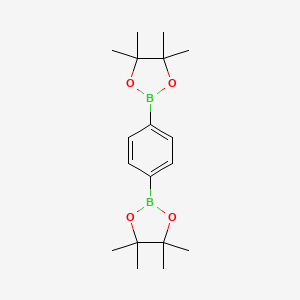
![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

